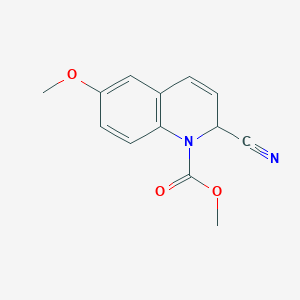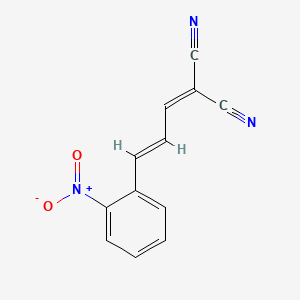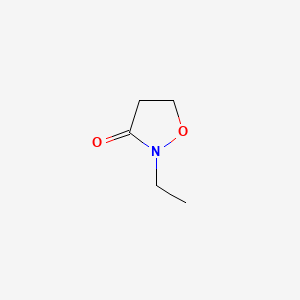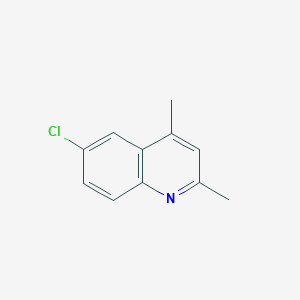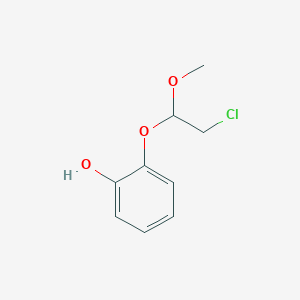
2-(2-Chloro-1-methoxyethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-1-methoxyethoxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has additional substituents, including a chloro group and a methoxyethoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1-methoxyethoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of a chlorinated phenol with a methoxyethanol derivative under basic conditions. The reaction typically requires a strong base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the methoxyethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1-methoxyethoxy)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Strong bases like sodium hydroxide are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-1-methoxyethoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-1-methoxyethoxy)phenol involves its interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro and methoxyethoxy groups may enhance its ability to penetrate cell membranes, increasing its efficacy as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenol
- 2-Methoxyphenol
- 2-(2-Methoxyethoxy)phenol
Uniqueness
2-(2-Chloro-1-methoxyethoxy)phenol is unique due to the presence of both chloro and methoxyethoxy groups, which confer distinct chemical and biological properties. These substituents can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
51487-86-6 |
|---|---|
Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
2-(2-chloro-1-methoxyethoxy)phenol |
InChI |
InChI=1S/C9H11ClO3/c1-12-9(6-10)13-8-5-3-2-4-7(8)11/h2-5,9,11H,6H2,1H3 |
InChI Key |
YCMNVUWKHNASBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCl)OC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


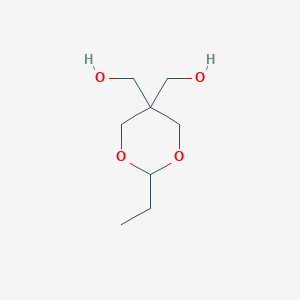
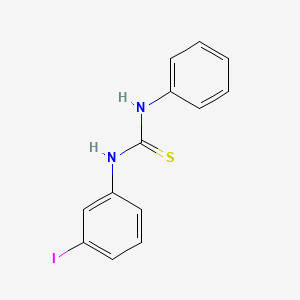
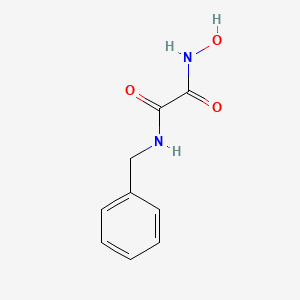
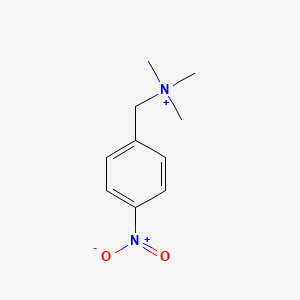
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
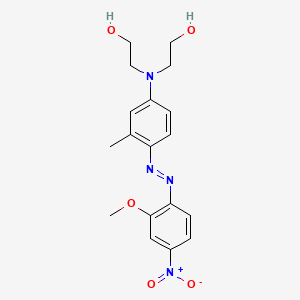
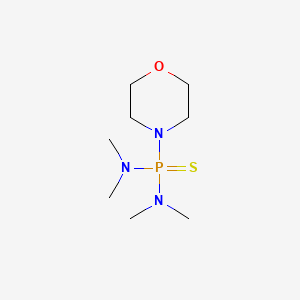

![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
